molecular formula C9H8N4O B2393157 (2-Pyrimidin-5-ylpyrimidin-5-yl)methanol CAS No. 1934638-95-5

(2-Pyrimidin-5-ylpyrimidin-5-yl)methanol

Cat. No.: B2393157
CAS No.: 1934638-95-5
M. Wt: 188.19
InChI Key: OVTZDMAOEMEUKD-UHFFFAOYSA-N
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Description

(2-Pyrimidin-5-ylpyrimidin-5-yl)methanol is a heterocyclic compound with the molecular formula C9H8N4O. It features a pyrimidine ring structure, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Pyrimidin-5-ylpyrimidin-5-yl)methanol typically involves the condensation of pyrimidine derivatives. One common method is the reaction of 2-aminopyrimidine with formaldehyde under acidic conditions, followed by cyclization to form the desired product . The reaction conditions often include:

    Temperature: Reflux conditions

    Solvent: Methanol or ethanol

    Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

(2-Pyrimidin-5-ylpyrimidin-5-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The hydrogen atoms on the pyrimidine ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as halogens (chlorine, bromine) or organometallic compounds (Grignard reagents).

Major Products Formed

Scientific Research Applications

(2-Pyrimidin-5-ylpyrimidin-5-yl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of

Properties

IUPAC Name

(2-pyrimidin-5-ylpyrimidin-5-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4O/c14-5-7-1-12-9(13-2-7)8-3-10-6-11-4-8/h1-4,6,14H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVTZDMAOEMEUKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=N1)C2=CN=CN=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1934638-95-5
Record name [2-(pyrimidin-5-yl)pyrimidin-5-yl]methanol
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